Flumiclorac-pentyl
Overview
Description
Flumiclorac-pentyl is a synthetic herbicide primarily used for controlling broad-leaved weeds. It is a member of the dicarboximide herbicide group and is known for its fast contact action, being absorbed by the foliage of plants. This compound is particularly effective in agricultural settings, such as corn, soybean, and cotton fields .
Mechanism of Action
Target of Action
Flumiclorac-pentyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for plant growth and development .
Mode of Action
This compound acts as a PPO inhibitor . By inhibiting the PPO enzyme, it disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . As a result, the plant cells are damaged, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . The inhibition of the PPO enzyme disrupts this pathway, leading to the accumulation of singlet oxygen in the presence of light . This accumulation causes oxidative damage to the cell membranes, resulting in cell death .
Pharmacokinetics
This compound has a low aqueous solubility and is volatile .
Result of Action
The action of this compound results in the wilting, chlorosis, and necrosis of the leaves within 24 hours if applied in bright sunlight . This rapid action makes it an effective herbicide for controlling problematic broad-leaved weeds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. Its volatility suggests that it may evaporate under high temperatures . Its low aqueous solubility indicates that it may be less effective in high rainfall conditions . It is mobile and can move within the plant to reach its target . Its degradation by photolysis suggests that sunlight can affect its persistence .
Biochemical Analysis
Biochemical Properties
Flumiclorac-pentyl interacts with the enzyme protoporphyrinogen oxidase (PPO), inhibiting its function . This interaction leads to the accumulation of protoporphyrins in susceptible plants, causing membrane lipid peroxidation, which in turn leads to irreversible damage of membrane function and structure in susceptible plants .
Cellular Effects
This compound exerts its effects at the cellular level by inducing the accumulation of protoporphyrins in susceptible plants . This accumulation enhances the peroxidation of membrane lipids, leading to irreversible damage to the membrane’s structure and function . This results in the wilting, chlorosis, and necrosis of the leaves within 24 hours if applied in bright sunlight .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO) . This inhibition leads to the accumulation of protoporphyrins in the plant cells, which enhances the peroxidation of membrane lipids, causing irreversible damage to the membrane’s structure and function .
Temporal Effects in Laboratory Settings
This compound tends not to be persistent in soil and aquatic systems, degrading by both hydrolysis and photolysis . It is also known to be volatile
Dosage Effects in Animal Models
Currently, there is no available data on the effects of this compound dosage in animal models. It is known to have a low mammalian toxicity .
Metabolic Pathways
It is known that this compound is rapidly and extensively metabolized .
Transport and Distribution
This compound is known for its mobility based on its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Flumiclorac-pentyl can be synthesized through a multi-step process involving the following key steps:
Preparation of 2-chloro-4-fluoro-5-nitrophenol: This involves the chlorination of para-fluorophenol followed by nitration.
Formation of the ester: The nitrophenol derivative is then reacted with pentyl chloroformate in the presence of a base to form the ester.
Reduction and cyclization: The nitro group is reduced to an amine, which then undergoes cyclization to form the isoindoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the purity of the final product, which is typically achieved through recrystallization and purification steps .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Flumiclorac-pentyl is extensively used in scientific research due to its herbicidal properties. It is employed in studies related to:
Agricultural Chemistry: Investigating its efficacy and environmental impact as a herbicide.
Biology: Studying its effects on plant physiology and weed resistance mechanisms.
Medicine: Exploring its potential as a lead compound for developing new drugs targeting similar biochemical pathways.
Industry: Used in the formulation of herbicidal products and studying its degradation pathways in the environment
Comparison with Similar Compounds
Flumioxazin: Another PPO inhibitor with similar herbicidal properties.
Oxyfluorfen: A diphenylether herbicide that also inhibits PPO.
Fomesafen: A selective herbicide used in soybean fields, similar in action to Flumiclorac-pentyl.
Uniqueness: this compound is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its pentyl ester group enhances its lipophilicity, improving its absorption and action on target weeds .
Properties
IUPAC Name |
pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRECWLYBCAZIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032554 | |
Record name | Flumiclorac-pentyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87546-18-7 | |
Record name | Flumiclorac-pentyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87546-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumiclorac-pentyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087546187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumiclorac-pentyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-, pentyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMICLORAC-PENTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CZ8IH915 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Flumiclorac-pentyl?
A1: this compound is a selective, post-emergence herbicide primarily used for controlling annual broadleaved weeds in soybean fields. [] It effectively controls problematic weeds such as velvetleaf, prickly sida, jimsonweed, and common lambsquarters. []
Q2: What is the environmental fate of this compound?
A6: While the provided research does not delve into specific ecotoxicological effects or degradation pathways of this compound, one study investigates its metabolism in rats. [] This study reveals that this compound undergoes rapid and extensive metabolism in rats, primarily through ester linkage cleavage, imide linkage cleavage, hydroxylation, and sulfonic acid incorporation. [] The main excretion route is feces and urine, with major metabolites being sulfonic acid conjugates and 5-amino-2-chloro-4-fluorophenoxyacetic acid. [] This information provides a starting point for understanding its potential environmental fate, though further research is needed.
Q3: What are the alternatives to this compound for weed control in soybean fields?
A3: Several alternative herbicides for weed control in soybean fields are mentioned throughout the provided research. These include:
- Pre-emergence herbicides: Alachlor, Chlorimuron-ethyl, Clomazone, Flumetsulam, Metolachlor, Metribuzin, Pendimethalin, Sulfentrazone, Trifluralin. [, , ]
- Post-emergence herbicides: 2,4-D, Acifluorfen-sodium, Bentazon, Carfentrazone-ethyl, Chloransulam-methyl, Clethodim, Diquat, Fomesafen, Glufosinate-ammonium, Glyphosate, Imazethapyr, Imazamox, Lactofen, Paraquat, Quinofop-p-ethyl, Sethoxydim. [, , , , ]
Q4: What is the role of this compound in mixtures with other herbicides?
A4: this compound is often used in combination with other herbicides to enhance weed control efficacy. For instance:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.